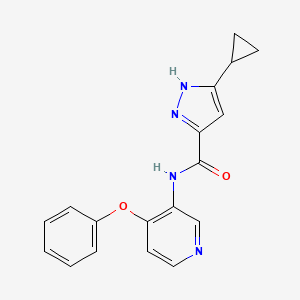![molecular formula C20H27N3O2 B7573488 [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone](/img/structure/B7573488.png)
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone, also known as CERC-301, is a novel small molecule drug that has been developed for the treatment of neurological disorders. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of major depressive disorder (MDD) and Alzheimer's disease (AD).
作用機序
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone acts as a selective and potent antagonist of the glycine site on the NMDA receptor, which results in the inhibition of the receptor's activity. This leads to the reduction of glutamate release and the restoration of synaptic plasticity, which has been shown to improve cognitive function and memory in preclinical studies.
Biochemical and Physiological Effects:
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the restoration of synaptic plasticity, the improvement of cognitive function and memory, and the reduction of neuroinflammation and oxidative stress.
実験室実験の利点と制限
One of the main advantages of [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone is its unique mechanism of action, which has the potential to improve cognitive function and memory in patients with neurological disorders. However, there are also some limitations to its use in lab experiments, including the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone, including the completion of clinical trials for the treatment of MDD and AD, the investigation of its potential therapeutic applications in other neurological disorders, and the development of new formulations and delivery methods to improve its bioavailability and efficacy. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone involves a multistep process that starts with the reaction between 3-(ethoxymethyl)piperidine and 4-bromo-3,5-dimethylphenylboronic acid to form the intermediate compound, 4-(3,5-dimethylpyrazol-1-yl)phenyl)-[3-(ethoxymethyl)piperidin-1-yl]methanol. This intermediate is then converted into the final product, [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone, through a series of chemical reactions involving various reagents and catalysts.
科学的研究の応用
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in neurological disorders such as MDD and AD. Preclinical studies have demonstrated that this compound has a unique mechanism of action that involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
特性
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-25-14-17-6-5-11-22(13-17)20(24)18-7-9-19(10-8-18)23-16(3)12-15(2)21-23/h7-10,12,17H,4-6,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGVOMMMCWAXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B7573411.png)
![N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methyl-1H-imidazole-5-carboxamide](/img/structure/B7573419.png)
![1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone](/img/structure/B7573425.png)
![2-cyclopentyl-4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-thiazole](/img/structure/B7573430.png)
![1,6-dimethyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7573432.png)
![1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine](/img/structure/B7573435.png)

![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-methylpyrazol-1-yl)propan-2-amine](/img/structure/B7573453.png)
![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
![5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7573463.png)
![N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573472.png)
![N-[[1-(4-chlorophenyl)cyclohexyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573474.png)
![7-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573493.png)
![N-[(2,6-difluorophenyl)methyl]-N-ethyl-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7573499.png)